5-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
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Overview
Description
5-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester (5-PPBP) is an organic compound that has been used in a variety of scientific research applications. It is a boronic acid pinacol ester, which is a type of organic compound that is used for a variety of purposes, including synthesis, catalysis, and drug delivery. 5-PPBP has been studied for its potential applications in a variety of scientific research fields, such as biochemistry, physiology, and drug delivery.
Scientific Research Applications
5-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester has been studied for its potential applications in a variety of scientific research fields. It has been used as a catalyst in the synthesis of pharmaceuticals, as a drug delivery agent for targeted drug delivery, and as a reagent for the synthesis of organic compounds. This compound has also been studied for its potential applications in biochemistry and physiology. It has been used as a reagent in the synthesis of proteins and peptides, and as a reagent in the synthesis of small molecules. This compound has also been studied for its potential applications in drug delivery, as it can be used to target specific cells or tissues.
Mechanism of Action
5-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a boronic acid pinacol ester, which is a type of organic compound that is used for a variety of purposes, including synthesis, catalysis, and drug delivery. The mechanism of action of this compound is not fully understood, but it is believed to be related to its ability to form covalent bonds with other molecules. This compound is able to form covalent bonds with molecules such as proteins, peptides, and small molecules. This allows it to interact with these molecules and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed that this compound has the potential to modulate the activity of proteins, peptides, and small molecules. This compound has been studied for its potential to modulate the activity of enzymes, receptors, and other proteins. It has also been studied for its potential to modulate the activity of small molecules, such as hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
5-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester has several advantages and limitations when used in laboratory experiments. One of the advantages of this compound is that it is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and can be easily modified to meet specific research needs. However, this compound is not very soluble in water, and it can be difficult to work with in aqueous solutions. Additionally, it can be difficult to control the reaction conditions when using this compound in laboratory experiments.
Future Directions
The potential applications of 5-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester are vast, and there are a number of potential future directions for research. One potential direction is to further explore the mechanism of action of this compound and its potential to modulate the activity of proteins, peptides, and small molecules. Additionally, further research into the synthesis of this compound and its potential uses in drug delivery could be beneficial. Additionally, further research into the biochemical and physiological effects of this compound could be beneficial. Finally, further research into the advantages and limitations of this compound for laboratory experiments could be beneficial.
Synthesis Methods
5-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester can be synthesized in a few different ways. The simplest way to synthesize this compound is through the reaction of piperidine-3-boronic acid pinacol ester (PBP) with pyridine. This reaction occurs in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium. Another method of synthesis involves the reaction of piperidine-3-boronic acid with pyridine-3-boronic acid in the presence of a base and a catalyst. This reaction produces a piperidine-3-boronic acid pinacol ester, which can then be reacted with pyridine to produce this compound.
properties
IUPAC Name |
3-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-14(12-18-11-13)19-8-6-5-7-9-19/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFLEJZFVMLRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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